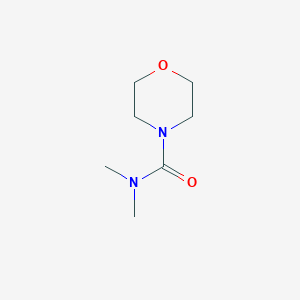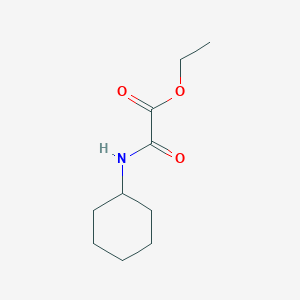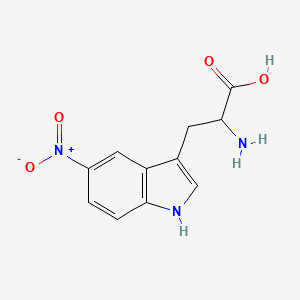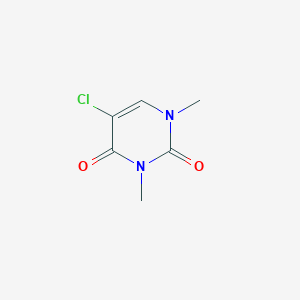
4-(Trifluoromethoxy)benzamidoxime
説明
4-(Trifluoromethoxy)benzamidoxime (4-TFMBAO) is a benzamidoxime (BAO) derivative containing an amidoxime functional group . It has a linear formula of CF3OC6H4C(=NOH)NH2, a CAS number of 56935-71-8, and a molecular weight of 220.15 .
Synthesis Analysis
4-TFMBAO is a suitable reactant in the fluorescence (FL) deriving reaction, a widely-used methodology specifically used to quantify uracil . It may also be used as a reactant in the synthesis of oxadiazoles .Molecular Structure Analysis
The molecular structure of 4-TFMBAO consists of a benzene ring substituted with a trifluoromethoxy group and an amidoxime group .Chemical Reactions Analysis
4-TFMBAO is used as a reactant in the fluorescence deriving reaction, which is a widely-used methodology specifically used to quantify uracil . It can also be used in the synthesis of oxadiazoles .Physical And Chemical Properties Analysis
4-TFMBAO is a crystalline powder with a melting point of 113-115 °C (lit.) . It has a molecular weight of 220.15 and a linear formula of CF3OC6H4C(=NOH)NH2 .科学的研究の応用
Synthesis and Pharmaceutical Applications
4-(Trifluoromethoxy)benzamidoxime and its derivatives are actively used in the synthesis of pharmaceutical compounds. For instance, the study by (Nimbalkar et al., 2018) presents the ultrasound-assisted synthesis of novel derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds exhibit non-cytotoxic nature and show promise as potential leads in anti-tubercular drug discovery.
Chemical Properties and Reactions
The trifluoromethoxy group, a component of 4-(Trifluoromethoxy)benzamidoxime, is known for its long-range electron-withdrawing effects. According to (Castagnetti & Schlosser, 2002), this group is superior to both methoxy and trifluoromethyl groups in its capacity to promote hydrogen/metal permutation. This characteristic makes it a valuable substituent in various chemical syntheses.
Bioactivity and Ecological Role
Compounds like 4-(Trifluoromethoxy)benzamidoxime have been studied for their bioactivity and ecological role. (Niemeyer, 1988) discusses hydroxamic acids, which are similar in structure and play a significant role in plant defense against pests and diseases. These compounds are crucial in the detoxification of herbicides and in allelopathic effects of crops.
Enzymatic and Chemical Reduction Studies
Amidoxime derivatives like 4-(Trifluoromethoxy)benzamidoxime are subjects of enzymatic and chemical reduction studies. (Bauch et al., 2015) explores the relationships between the chemical structure of amidoxime prodrugs and their metabolic activation. This research is vital in understanding how these compounds can be developed into effective drugs.
Potential in Organic Synthesis
The synthesis of novel compounds using 4-(Trifluoromethoxy)benzamidoxime derivatives has significant implications in organic chemistry. (Ohishi et al., 2011) demonstrates the synthesis of aromatic peptides with a fixed conformation, highlighting the utility of these compounds in creating complex molecular structures.
Safety And Hazards
4-TFMBAO is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKFOZYLCDVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide | |
CAS RN |
1570043-14-9, 56935-71-8 | |
| Record name | [C(E)]-N′-Hydroxy-4-(trifluoromethoxy)benzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570043-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



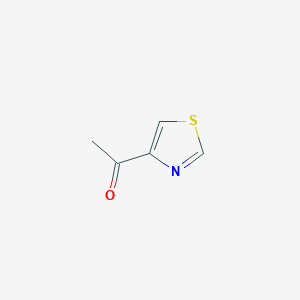
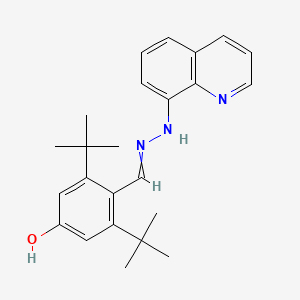
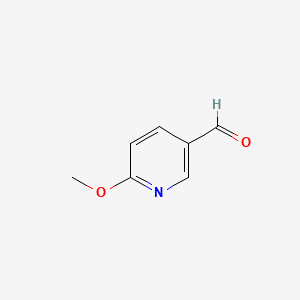
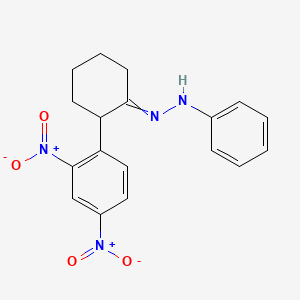
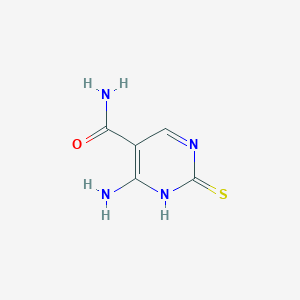
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)
![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)
![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)
